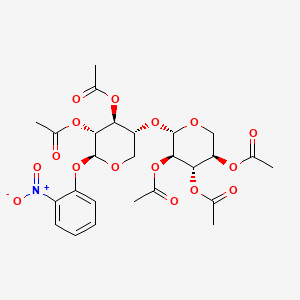
2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-b-D-xylobioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside is a valuable compound extensively utilized in biomedicine . It serves as a crucial tool in the development of drugs targeting oxidative stress-related diseases, including cardiovascular disorders and cancer .
Molecular Structure Analysis
The molecular structure of 2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside contains a total of 76 bonds; 45 non-H bond(s), 13 multiple bond(s), 15 rotatable bond(s), 7 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 5 ester(s) (aliphatic) .Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Kinetic Studies
A study by Mastihubová and Biely (2004) explored the lipase-catalyzed preparation of di-O-acetates and mono-O-acetates of 4-nitrophenyl beta-D-xylopyranoside, closely related to 2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-b-D-xylobioside. They found that the regioselectivity of di-O-acetylation and the yields of monoacetates are significantly influenced by the solvent's polarity and reaction time. This research provides insights into acetyl group migration kinetics in aqueous media, crucial for synthetic organic chemistry and enzymology (Mastihubová & Biely, 2004).
Spectral Characterization and Crystal Structure
Opozda et al. (2003) synthesized and characterized unsymmetrical Schiff bases derived from 2,3-diaminopyridine, involving reactions with compounds that share functional groups with the chemical of interest. This research contributes to the field of organic synthesis, offering a pathway to novel compounds with potential applications in materials science (Opozda, Łasocha, & Włodarczyk-Gajda, 2003).
Biological Activities and DNA Binding Studies
Tahir et al. (2015) investigated the biological activities and DNA-binding capabilities of nitrosubstituted acylthioureas, showing the potential medicinal chemistry applications of nitrophenyl derivatives. This research underscores the importance of such compounds in developing new therapeutic agents, particularly in cancer treatment and the study of drug-DNA interactions (Tahir et al., 2015).
Protecting Group Utility in Organic Synthesis
Daragics and Fügedi (2010) highlighted the (2-nitrophenyl)acetyl group's utility for protecting hydroxyl functions in organic synthesis. Their research illustrates the significance of such protecting groups in synthesizing complex molecules, offering a valuable tool for chemists working in the field of synthetic organic chemistry (Daragics & Fügedi, 2010).
Propiedades
IUPAC Name |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO16/c1-12(28)37-19-10-35-26(23(40-15(4)31)21(19)38-13(2)29)43-20-11-36-25(24(41-16(5)32)22(20)39-14(3)30)42-18-9-7-6-8-17(18)27(33)34/h6-9,19-26H,10-11H2,1-5H3/t19-,20-,21+,22+,23-,24-,25+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQWPHZHKFBKPE-FVWBIGPJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2CO[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745383 |
Source


|
| Record name | 2-Nitrophenyl 2,3-di-O-acetyl-4-O-(2,3,4-tri-O-acetyl-beta-D-xylopyranosyl)-beta-D-xylopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-b-D-xylobioside | |
CAS RN |
162088-92-8 |
Source


|
| Record name | 2-Nitrophenyl 2,3-di-O-acetyl-4-O-(2,3,4-tri-O-acetyl-beta-D-xylopyranosyl)-beta-D-xylopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

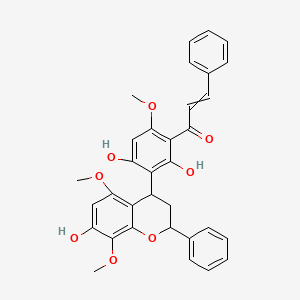
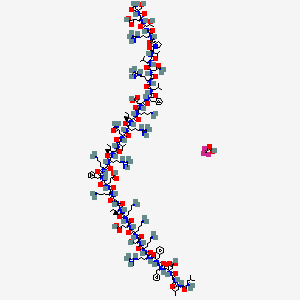
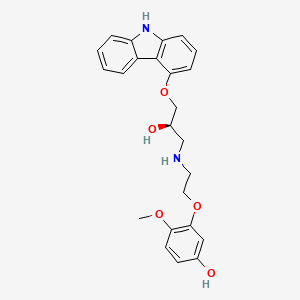
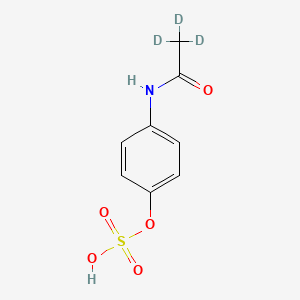
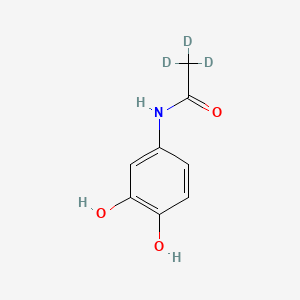

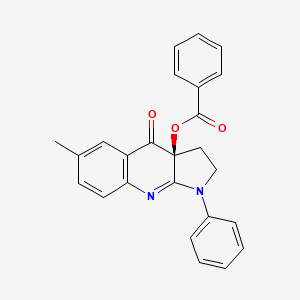
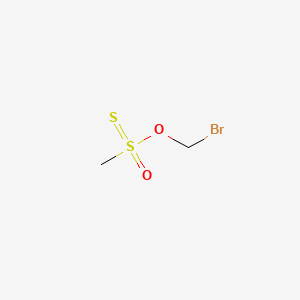
![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)
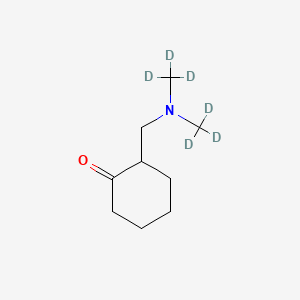
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B561922.png)
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/no-structure.png)

![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)